6,7-diamino-3,4-dihydroquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-diamino-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,10-11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWFKYZSNCNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566601 | |
| Record name | 6,7-Diamino-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104479-33-6 | |
| Record name | 6,7-Diamino-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6,7 Diamino 3,4 Dihydroquinolin 2 1h One and Its Derivatives
Strategic Approaches to the 3,4-Dihydroquinolin-2(1H)-one Ring System
The 3,4-dihydroquinolin-2(1H)-one scaffold is a common structural motif in numerous biologically active compounds. mdpi.com Consequently, a variety of synthetic strategies have been developed for its construction. These methods often involve the cyclization of acyclic precursors and can be broadly categorized as follows:
Annulation of α,β-Unsaturated N-Arylamides: A prevalent method for synthesizing the 3,4-dihydroquinolin-2(1H)-one ring system is through the catalytic annulation of α,β-unsaturated N-arylamides. This approach encompasses several reaction types, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization. mdpi.com For instance, the use of N-arylcinnamamides as starting materials allows for the construction of substituted dihydroquinolinones through various catalytic processes. mdpi.com
Domino Reactions: Domino, or cascade, reactions offer an efficient route to the dihydroquinolinone core by forming multiple bonds in a single synthetic operation. These sequences can involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, and acid-catalyzed ring closures. documentsdelivered.com
Radical Addition and Cyclization: The use of cinnamamide (B152044) compounds as starting materials in reactions involving decarbonylation and radical addition-cyclization presents another viable pathway to 3,4-dihydroquinolin-2(1H)-one derivatives. These methods can be performed without the need for transition metal catalysts, utilizing instead radical initiators like di-tert-butyl peroxide. google.com
Intramolecular Friedel-Crafts Alkylation: The intramolecular Friedel-Crafts alkylation of suitable precursors, such as N-(4-methoxyphenyl)-3-chloropropionamide, provides a direct route to the dihydroquinolinone ring system. This reaction is typically promoted by a Lewis acid catalyst. google.com
A summary of these strategic approaches is presented in the table below.
| Synthetic Strategy | Key Precursors | Reaction Type | Key Features |
| Catalytic Annulation | α,β-Unsaturated N-arylamides | Electrophilic, Radical, Photochemical Cyclization | Versatile for introducing substituents. |
| Domino Reactions | Various acyclic precursors | Multi-step one-pot sequences | High efficiency and atom economy. |
| Radical Addition-Cyclization | Cinnamamides and aliphatic aldehydes | Decarbonylation, Radical Addition, Cyclization | Can be metal-free. |
| Intramolecular Friedel-Crafts Alkylation | N-aryl-halopropionamides | Electrophilic Aromatic Substitution | Direct ring closure. |
Targeted Synthesis of 6,7-Diamino Functionalities
The introduction of two amino groups at the 6 and 7 positions of the 3,4-dihydroquinolin-2(1H)-one ring is a critical step in the synthesis of the target compound. This is most commonly achieved through the reduction of a corresponding dinitro precursor.
Regioselective Amination Procedures
Direct regioselective amination to introduce two adjacent amino groups onto the aromatic ring of the dihydroquinolinone system is challenging. While methods for the synthesis of mono-amino derivatives have been reported, such as the preparation of 7-amino-3,4-dihydroquinolin-2(1H)-one peptide derivatives, the simultaneous and regioselective introduction of two amino groups is less common. nih.gov The synthesis of 1,3-diamino-6,7-dimethoxyisoquinolines has been achieved through the reaction of a substituted benzonitrile (B105546) with an N,N-disubstituted cyanamide, but this applies to a different heterocyclic system.
One-Pot Chemical Oxidative Methods for Diamino Systems
Currently, there is a lack of established one-pot chemical oxidative methods for the direct synthesis of 6,7-diamino-3,4-dihydroquinolin-2(1H)-one. Such a transformation would require the direct and regioselective C-H amination at two adjacent positions, which remains a significant synthetic challenge.
Reduction Strategies for Precursor Nitro Compounds
The most practical and widely employed strategy for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compounds. This approach involves two key steps: the dinitration of the 3,4-dihydroquinolin-2(1H)-one core and the subsequent reduction of the two nitro groups.
Dinitration of the Aromatic Ring: While a direct procedure for the dinitration of 3,4-dihydroquinolin-2(1H)-one at the 6 and 7 positions is not extensively documented, the nitration of quinoline (B57606) and its derivatives is a known transformation. documentsdelivered.com Typically, nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents on the ring will influence the position of nitration. For the 3,4-dihydroquinolin-2(1H)-one system, the amide group is an ortho-, para-director, which would favor substitution at the 6- and 8-positions. However, under forcing conditions, dinitration at the 6 and 7 positions may be achievable, potentially influenced by the electronic nature of the dihydroquinolinone ring. A study on the nitration of 2,3-polymethylene-3,4-dihydroquinazolin-4-ones showed that introducing a second nitro group into the quinazoline (B50416) ring required an excess of the nitrating mixture and elevated temperatures. inlibrary.uz
Reduction of the Dinitro Precursor: Once the 6,7-dinitro-3,4-dihydroquinolin-2(1H)-one precursor is obtained, the two nitro groups can be reduced to amino groups using a variety of established methods. Common reducing agents for nitroarenes include:
Catalytic Hydrogenation: This method employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. It is often a clean and efficient method.
Metal/Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. For example, the reduction of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one to the corresponding 6-amino derivative was successfully achieved using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. chemicalbook.com
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of nitro groups.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction | Requires specialized equipment for handling hydrogen gas |
| Fe, HCl/CH₃COOH | Acidic aqueous solution | Inexpensive reagents | Can require harsh acidic conditions |
| SnCl₂·2H₂O | Solvent (e.g., ethanol, ethyl acetate) | Milder than some metal/acid systems | Stoichiometric amounts of tin salts are produced |
| Na₂S₂O₄ | Aqueous or biphasic solvent system | Mild conditions | Can sometimes lead to over-reduction or side products |
Innovative Reaction Chemistries and Conditions
Modern synthetic organic chemistry continues to develop novel methods for the construction of heterocyclic compounds, with palladium-catalyzed reactions being at the forefront of these innovations.
Palladium-Catalyzed Cyclization Processes
Palladium catalysis offers powerful tools for the synthesis of the 3,4-dihydroquinolin-2(1H)-one ring system, often proceeding under mild conditions with high efficiency and functional group tolerance.
Intramolecular C-H Amidation: The direct intramolecular amidation of a C(sp²)-H bond provides an elegant route to 2-quinolinones. This transformation can be catalyzed by a palladium salt, such as PdCl₂, in the presence of an oxidant like Cu(OAc)₂ under an oxygen atmosphere.
Cascade Reactions: Palladium-catalyzed cascade reactions enable the construction of complex dihydroquinolinone derivatives from simple starting materials in a single step. For example, a palladium-catalyzed cascade radical cyclization and carbonylation of 1,7-enynes with perfluoroalkyl iodides has been developed. nih.gov Another approach involves the palladium-catalyzed oxidative arylalkylation of alkenes to form cyano-substituted dihydroquinolinones. mdpi.com
Buchwald-Hartwig Amination: While not a direct cyclization to form the dihydroquinolinone ring itself, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. This reaction could be strategically employed in a multi-step synthesis to introduce one of the amino groups onto a pre-functionalized dihydroquinolinone core, or to construct an acyclic precursor that could then undergo cyclization.
These innovative palladium-catalyzed methods offer significant advantages in terms of efficiency and the ability to construct complex and highly functionalized 3,4-dihydroquinolin-2(1H)-one derivatives.
Domino Reaction Sequences in Dihydroquinolinone Formation
Domino reactions, also known as tandem or cascade reactions, offer an elegant and efficient approach to synthesizing complex molecules like dihydroquinolinones from simple starting materials in a single operation. mdpi.comnih.gov These reactions minimize waste by reducing the need for intermediate purification steps and often lead to increased atom economy. researchgate.net
One prominent domino strategy for forming the core tetrahydroquinoline structure involves a reduction-cyclization sequence. For instance, a multi-step sequence can be initiated by the catalytic reduction of a nitro group on an appropriate precursor, which then triggers an intramolecular cyclization to form the heterocyclic ring. mdpi.com A common example is the conversion of 2-nitroaryl ketones or aldehydes, which, upon reduction of the nitro group to an amine, undergo spontaneous cyclization and further reduction to yield the saturated heterocyclic system. mdpi.comresearchgate.net Another powerful approach is the Povarov reaction, an imino Diels-Alder reaction, where an in-situ generated imine reacts with an electron-rich alkene to form the tetrahydroquinoline skeleton in a single step. beilstein-journals.orgnih.gov This three-component reaction between an arylamine, an aldehyde, and an alkene (like methyl propiolate) can be catalyzed by acids such as p-toluenesulfonic acid. beilstein-journals.orgnih.gov
The general mechanism for a domino Povarov-type reaction involves the initial formation of an N-aryl aldimine from an arylamine and an aldehyde. Simultaneously, a second equivalent of the arylamine can react with an activated alkyne (like methyl propiolate) to form a β-enamino ester, which serves as the dienophile. A subsequent Mannich-type addition followed by an intramolecular electrophilic aromatic substitution completes the cyclization, yielding a polysubstituted tetrahydroquinoline. beilstein-journals.orgnih.gov
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.net This technology is particularly advantageous for key steps in the synthesis of this compound, namely the nitration of the aromatic ring and the subsequent reduction of the dinitro intermediate.
Microwave irradiation can significantly enhance the efficiency of nitration reactions. Traditional methods often require harsh conditions, such as mixtures of concentrated nitric and sulfuric acids. Microwave-assisted nitrations can proceed rapidly using greener and safer reagents like calcium nitrate (B79036) or urea (B33335) nitrate in acetic acid. gordon.edusciencemadness.orgorientjchem.org For example, the nitration of phenolic compounds using calcium nitrate and acetic acid under microwave irradiation can be completed in as little as one minute, with high yields. orientjchem.orgresearchgate.net This rapid, uniform heating minimizes the formation of byproducts.
Similarly, the reduction of aromatic nitro compounds to primary amines is a reaction that benefits greatly from microwave assistance. The reduction of dinitroaromatic compounds to their corresponding diamines can be achieved in minutes instead of hours. A solvent-free approach using zinc dust and ammonium chloride under microwave irradiation provides a fast, environmentally friendly method for this transformation, with reactions often completing in 8-15 minutes with excellent yields. uobabylon.edu.iq The use of novel catalysts, such as oxo-rhenium complexes with phenylsilane, under microwave conditions has also been shown to effectively reduce aromatic nitro groups in very short timeframes. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Reduction of Aromatic Nitro Compounds
| Parameter | Conventional Heating | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 4h) | 5-15 minutes | uobabylon.edu.iqresearchgate.net |
| Energy Source | Oil bath, heating mantle | Microwave Irradiation (e.g., 2450 MHz) | researchgate.net |
| Solvent Usage | Often requires organic solvents | Can be performed solvent-free | uobabylon.edu.iq |
| Typical Yields | Moderate to good | Good to excellent (82-95%) | uobabylon.edu.iq |
| Workup | Standard extraction and purification | Often simpler, with easier purification | uobabylon.edu.iq |
Catalytic Systems and Their Influence on Reaction Pathways
Catalysis is central to the synthesis of this compound, particularly in the crucial step of reducing the precursor, 6,7-dinitro-3,4-dihydroquinolin-2(1H)-one. The choice of catalyst and reaction conditions can dramatically influence the reaction's efficiency, selectivity, and compatibility with other functional groups.
Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro groups. commonorganicchemistry.com This process involves the use of hydrogen gas in the presence of a metal catalyst.
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and efficiency. It is effective for reducing both aromatic and aliphatic nitro groups. However, its high reactivity can sometimes lead to the reduction of other sensitive functional groups. commonorganicchemistry.com
Raney Nickel (Raney Ni): This catalyst is also highly effective and is a preferred alternative when the substrate contains halides (I, Br, Cl), as it is less prone to causing dehalogenation compared to Pd/C. commonorganicchemistry.com
Platinum-based catalysts (e.g., Pt/C): These are robust catalysts used for hydrogenation. The addition of co-catalysts or promoters, such as vanadium compounds, can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction rates. google.comgoogle.com
Transfer Hydrogenation: An alternative to using pressurized hydrogen gas involves transfer hydrogenation, where a hydrogen-donor molecule like ammonium formate, hydrazine, or cyclohexene (B86901) is used with a catalyst (commonly Pd/C).
Dissolving metal reductions offer another pathway. Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media (e.g., acetic or hydrochloric acid) provide mild conditions for reducing nitro groups and are often chemoselective, leaving other reducible groups like esters or ketones intact. commonorganicchemistry.com
Table 2: Catalytic Systems for the Reduction of Aromatic Nitro Groups
| Catalyst/Reagent | Typical Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| H₂, Pd/C | H₂ (1 atm or higher), MeOH or EtOH solvent | High efficiency, widely applicable | Can reduce other functional groups, dehalogenation | commonorganicchemistry.com |
| H₂, Raney Ni | H₂ (1 atm or higher), EtOH solvent | Good for halogenated substrates | Pyrophoric, requires careful handling | commonorganicchemistry.com |
| H₂, Pt/C | H₂ (1 atm or higher), various solvents | High activity, robust | Can be expensive | google.comgoogle.com |
| Fe / Acid | Fe powder, AcOH or HCl | Mild, chemoselective, inexpensive | Stoichiometric iron waste, acidic conditions | mdpi.comcommonorganicchemistry.com |
| SnCl₂ | HCl, EtOH | Mild, chemoselective | Generates tin waste | commonorganicchemistry.com |
| Zinc / Acid | Zn dust, AcOH or NH₄Cl | Effective, can be used in MW-assisted synthesis | Stoichiometric zinc waste | uobabylon.edu.iqcommonorganicchemistry.com |
Green Chemistry Principles in 3,4-Dihydroquinolin-2(1H)-one Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. diva-portal.org The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.
Prevention of Waste: Employing domino reactions to construct the dihydroquinolinone core is a prime example of waste prevention, as it avoids the isolation of intermediates and reduces the use of solvents and purification materials. mdpi.comresearchgate.net
Atom Economy: Synthetic routes that maximize the incorporation of all materials used in the process into the final product have high atom economy. Catalytic hydrogenation is inherently more atom-economical than stoichiometric reductions (e.g., using Fe or SnCl₂), which generate large amounts of metal waste. commonorganicchemistry.comrsc.org
Less Hazardous Chemical Synthesis: A key green improvement is replacing hazardous reagents. In the nitration step, using safer alternatives like calcium nitrate in acetic acid instead of the traditional highly corrosive mixture of nitric and sulfuric acid significantly improves the safety profile of the synthesis. gordon.eduorientjchem.org
Safer Solvents and Auxiliaries: The use of greener solvents like water or ethanol, or performing reactions under solvent-free conditions, drastically reduces environmental impact. uobabylon.edu.iq Microwave-assisted, solvent-free reduction of nitro compounds is an excellent example of this principle in action. uobabylon.edu.iq
Design for Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique, as it allows for rapid heating of the reaction mixture, leading to dramatically shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net
Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, the broader goal involves sourcing starting materials from renewable resources, such as bio-based chemicals derived from fermentation. nih.govrsc.org
By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more efficient, cost-effective, and environmentally responsible manner.
Comprehensive Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR, ¹³C NMR, or advanced multidimensional NMR data for 6,7-diamino-3,4-dihydroquinolin-2(1H)-one could be found in the searched resources. This information is crucial for determining the precise proton and carbon environments within the molecule, as well as their connectivity.
Specific chemical shifts, coupling constants, and multiplicity data for the protons of this compound are not available in the public literature.
Detailed ¹³C NMR data, which would reveal the chemical shifts of each carbon atom in the molecular structure of this compound, is not publicly available.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
No experimental FTIR spectrum for this compound is available in the public domain. An FTIR spectrum would provide valuable information about the functional groups present in the molecule, such as N-H, C=O, and C-N bonds, by identifying their characteristic vibrational frequencies.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
No mass spectrometry data for this compound, including its molecular ion peak and fragmentation pattern, could be found. This information is essential for confirming the molecular weight and gaining insights into the compound's structural components.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
No UV-Vis absorption spectra for this compound are publicly available. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule and help to characterize its chromophoric system.
X-ray Diffraction Analysis for Solid-State Structural Confirmation
A comprehensive search of scientific databases and literature reveals that to date, the specific crystal structure of this compound has not been reported. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates from single-crystal X-ray diffraction analysis, are not available in the public domain.
X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in This method is indispensable for unambiguously confirming molecular structures, determining stereochemistry, and understanding intermolecular interactions such as hydrogen bonding in the solid state. mkuniversity.ac.innih.gov
While data for the target compound is unavailable, studies on analogous quinolinone derivatives have utilized X-ray diffraction to elucidate their solid-state structures. For instance, the crystal structure of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one was determined to be monoclinic. nih.gov Similarly, the crystallographic analysis of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one confirmed its covalent structure and revealed a densely packed molecular lattice. researchgate.netnih.gov These examples highlight the utility of the technique for this class of compounds.
The process of X-ray diffraction analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. mkuniversity.ac.in This information allows for the precise measurement of bond lengths, bond angles, and torsion angles.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools in modern chemistry, offering profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each with its own balance of accuracy and computational cost. For molecules like 6,7-diamino-3,4-dihydroquinolin-2(1H)-one, these calculations can predict a wide range of properties before the compound is even synthesized, guiding further experimental work.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has proven to be a powerful tool for studying quinolinone derivatives, providing a good compromise between computational cost and accuracy. concytec.gob.pe
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule like this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
In a study on a related compound, 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, DFT calculations were used to analyze the effect of substituents at the 6- and 7-positions. concytec.gob.peresearchgate.net The study found that the conformation of the amino group at position 3 is crucial, with equatorial isomers being more stable than their axial counterparts. concytec.gob.pe This type of analysis for this compound would similarly involve optimizing the geometry to find the most stable arrangement of the two amino groups on the benzene (B151609) ring and the conformation of the dihydroquinolinone core.
Table 1: Illustrative Optimized Geometrical Parameters for an Amino-Substituted Dihydroquinolin-2(1H)-one Analog
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.35 | - | - |
| C-C (aromatic) | 1.40 (avg.) | - | - |
| C-N (amino) | 1.41 | - | - |
| C-C-N (amide) | - | 118.0 | - |
| C-N-H (amide) | - | 121.0 | - |
| H-N-C-C (amino) | - | - | 180.0 (planar) |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT geometry optimization.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.
For quinolinone derivatives, the distribution of the HOMO and LUMO orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. In a typical amino-substituted quinolinone, the HOMO is often localized over the electron-rich aromatic ring and the amino groups, while the LUMO is often distributed over the carbonyl group and the adjacent atoms.
Table 2: Example Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Amino-Substituted Dihydroquinolin-2(1H)-one Analog
| Molecular Orbital | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Note: The data in this table is hypothetical and for illustrative purposes.
DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating the vibrational frequencies, one can predict the IR spectrum of the molecule. Similarly, by calculating the magnetic shielding of the nuclei, the NMR chemical shifts can be predicted. Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Visible absorption spectra.
These theoretical predictions can be correlated with experimental data to confirm the structure of a synthesized compound. For example, the calculated vibrational frequency of the carbonyl (C=O) stretch in the dihydroquinolinone ring can be compared to the corresponding peak in the experimental IR spectrum.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ2/2η ).
In a study of substituted 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, these global reactivity indices were analyzed to understand the effect of different functional groups. concytec.gob.pe It was found that the electrophilicity showed a quadratic correlation with the Hammett parameter, providing insights into the electronic effects of the substituents. researchgate.net
Table 3: Hypothetical Global Reactivity Descriptors for an Amino-Substituted Dihydroquinolin-2(1H)-one Analog (in eV)
| Descriptor | Value |
| Ionization Potential (I) | 5.50 |
| Electron Affinity (A) | 1.20 |
| Electronegativity (χ) | 3.35 |
| Chemical Hardness (η) | 2.15 |
| Softness (S) | 0.47 |
| Electrophilicity Index (ω) | 2.61 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum Theory of Atoms In Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution to characterize chemical bonding. nih.gov Developed by Richard Bader, this theory partitions the molecular electron density into atomic basins, allowing for the quantitative description of atoms in a molecule and the bonds that connect them. gla.ac.uknih.gov The analysis of critical points in the electron density (ρ) and its Laplacian (∇²ρ) provides a detailed picture of the nature of chemical interactions. nih.gov
Generally, for covalent bonds, one would expect a significant accumulation of electron density at the BCP and a negative value for the Laplacian (∇²ρb < 0), indicating a concentration of charge. In contrast, for ionic or weak interactions, the electron density at the BCP is lower, and the Laplacian is positive (∇²ρb > 0), signifying charge depletion. researchgate.net
The application of QTAIM to substituted anilines, which share the amino-aromatic moiety with the target molecule, has shown that properties derived from this theory can be quantitatively related to their basicity. researchgate.net Similarly, a QTAIM analysis of this compound would provide valuable information on the electronic effects of the amino groups on the quinolinone core, the nature of the N-H and C-N bonds of the amino groups, and the characteristics of the amide bond within the lactam ring. Furthermore, topological analysis of the electron density can be used to understand intermolecular interactions, which are crucial for the crystal packing and solid-state properties of the compound. researchgate.net
A hypothetical QTAIM analysis of a key bond in a related dihydroquinolinone derivative could yield the data presented in the table below, illustrating the type of information obtained from such a study.
| Bond | ρb (e/ų) | ∇²ρb (e/Å⁵) | Hb (Hartree/ų) | Bond Type |
| C=O | 2.5 | -15.0 | -2.0 | Covalent |
| C-N (amide) | 1.8 | -10.5 | -1.5 | Covalent |
| C-C (aromatic) | 1.7 | -9.0 | -1.2 | Covalent |
| N-H | 2.1 | -18.0 | -1.8 | Covalent |
This table is illustrative and based on typical values for similar organic molecules.
Molecular Dynamics Simulations for Adsorption and Interaction Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This technique allows for the investigation of the interactions and adsorption behavior of molecules on various surfaces, providing insights at the atomic level. nih.govmdpi.com In the context of this compound, MD simulations can be employed to understand its adsorption characteristics on different substrates, such as metallic surfaces or carbon-based nanomaterials like graphene.
Quinoline (B57606) derivatives, in general, are known to adsorb effectively on metal surfaces, a property that is often exploited in corrosion inhibition. researchgate.net The presence of heteroatoms (nitrogen and oxygen) and the π-system in the quinolinone core of this compound, along with the polar amino groups, suggests a strong potential for interaction with various surfaces. MD simulations can elucidate the preferred orientation of the molecule on a surface, the interaction energies involved, and the role of different functional groups in the adsorption process.
For example, simulations could model the adsorption of this compound on an iron or copper surface. The results would likely show that the molecule adsorbs in a planar orientation to maximize the interaction of the aromatic system with the surface. The nitrogen and oxygen atoms, as well as the amino groups, would be expected to act as key anchoring points through coordination or hydrogen bonding with the surface atoms. researchgate.net
Similarly, the adsorption of this molecule on a graphene surface could be investigated. The π-π stacking interactions between the quinolinone ring and the graphene sheet would likely play a dominant role in the adsorption process. The amino groups could further stabilize the interaction through hydrogen bonding if the graphene surface is functionalized with, for example, hydroxyl or carboxyl groups. researchgate.netmdpi.com
The following table presents hypothetical data from an MD simulation study of the adsorption of a functionalized quinolinone derivative on different surfaces, showcasing the type of quantitative information that can be obtained.
| Surface | Adsorption Energy (kcal/mol) | Interaction Energy (kcal/mol) | Key Interactions |
| Iron (110) | -150 | -165 | Coordination (N, O), π-surface |
| Graphene | -80 | -90 | π-π stacking, van der Waals |
| Functionalized Graphene (-COOH) | -120 | -135 | π-π stacking, Hydrogen bonding |
This table is for illustrative purposes and represents the kind of data generated from MD simulation studies. researchgate.netresearchgate.net
Mechanistic Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.govrsc.orgdntb.gov.ua By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction pathway can be constructed. smu.eduresearchgate.net
The synthesis of dihydroquinolin-2(1H)-one derivatives can proceed through various reaction pathways, such as the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.com Computational modeling can be used to explore the feasibility of different proposed mechanisms, for instance, by comparing the energy barriers of alternative pathways.
A key aspect of mechanistic studies is the identification and characterization of transition states. wikipedia.orglibretexts.orglibretexts.org A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. nih.govscilit.com The structure and energy of the transition state provide crucial information about the kinetics of the reaction. For example, in a cyclization reaction to form the dihydroquinolinone ring, computational methods can be used to locate the transition state for the ring-closing step, allowing for the calculation of the activation energy.
For the synthesis of this compound, computational studies could be used to investigate the final steps of its formation, such as the reduction of a nitro group or the introduction of the amino groups. The calculated activation energies for different synthetic routes could help in optimizing the reaction conditions.
The table below provides a hypothetical example of calculated activation energies for a key step in a dihydroquinolinone synthesis via two different catalytic pathways.
| Catalytic Pathway | Reaction Step | Activation Energy (kcal/mol) |
| Palladium-catalyzed | Intramolecular C-H amination | 25.3 |
| Copper-catalyzed | Reductive cyclization | 21.8 |
This is a representative data table illustrating the output of computational studies on reaction pathways.
In the synthesis of dihydroquinolinones, various intermediates can be formed, such as radical intermediates in reactions initiated by radical species, or metal-complexed intermediates in catalyzed reactions. mdpi.com DFT calculations can provide detailed information about the geometry, electronic structure, and stability of these intermediates. For instance, in a radical-initiated cyclization, the spin density distribution in the radical intermediate can be calculated to understand its reactivity and the regioselectivity of the subsequent reaction steps.
For a multi-step synthesis of this compound, computational chemistry could be used to identify and characterize all the intermediates along the synthetic route. This would provide a complete energy profile of the reaction, helping to understand which steps are rate-determining and how the substituents (the amino groups) affect the stability of the intermediates. This knowledge is invaluable for the rational design of more efficient synthetic strategies for this and related compounds. mdpi.com
Synthetic Transformations and Derivative Synthesis Based on the 6,7 Diamino 3,4 Dihydroquinolin 2 1h One Scaffold
Modifications on the Quinolinone Ring System
Regioselective Functionalization at Aromatic Positions
The aromatic portion of the 6,7-diamino-3,4-dihydroquinolin-2(1H)-one molecule is highly activated towards electrophilic aromatic substitution due to the presence of two strongly electron-donating amino groups. These groups direct incoming electrophiles primarily to the ortho and para positions. In this specific scaffold, the C5 and C8 positions are ortho to the C6 and C7 amino groups, respectively, making them the most probable sites for substitution.
While direct electrophilic substitution on the 6,7-diamino scaffold is not extensively documented, the principles of regioselectivity in similar systems suggest that reactions like halogenation or nitration would preferentially occur at C5 and C8. The precise outcome would depend on the reaction conditions and the steric hindrance imposed by the existing substituents. In analogous systems like 2,4-dichloroquinazolines, nucleophilic aromatic substitution (SNAr) is a common strategy, where substitution consistently occurs at the C4 position due to its higher electrophilicity and greater LUMO coefficient. mdpi.comnih.gov This highlights the importance of electronic factors in determining regioselectivity on heterocyclic systems. mdpi.comnih.gov
Derivatization of the Lactam Nitrogen (N-1)
The lactam nitrogen (N-1) of the dihydroquinolinone ring is a secondary amide and can undergo various reactions, most notably N-alkylation and N-acylation. These reactions typically require the deprotonation of the N-H bond by a suitable base to form a more nucleophilic amide anion, which then reacts with an electrophile.
N-Alkylation: This process involves the introduction of an alkyl group onto the lactam nitrogen. Common methods involve treating the dihydroquinolinone with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions. In the broader context of heterocyclic chemistry, regioselective N-alkylation is a well-established strategy, though it can sometimes lead to mixtures of isomers in more complex systems like purines, where reactions can yield both N7 and N9 alkylated products. mdpi.comnih.gov
N-Acylation: Acylation of the lactam nitrogen introduces a carbonyl group, forming an N-acyl imide derivative. This can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. This modification can influence the electronic properties and conformational flexibility of the quinolinone ring.
| Reaction Type | Typical Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) | Alkyl group (-R) |
| N-Acylation | Acid chloride (e.g., CH₃COCl), Acid anhydride | Acyl group (-COR) |
Modifications of the Ethylenic Bridge
The C3-C4 single bond and the adjacent methylene (B1212753) groups constitute the ethylenic bridge of the dihydroquinolinone ring. This saturated portion of the molecule can also be a target for synthetic modification.
Dehydrogenation: One of the most common transformations of the 3,4-dihydroquinolin-2(1H)-one core is dehydrogenation to form the corresponding aromatic quinolin-2(1H)-one. This oxidation reaction introduces a C3-C4 double bond and can be accomplished using various oxidizing agents, such as palladium on carbon (Pd/C) at high temperatures or other chemical oxidants.
Functionalization: Introducing substituents at the C3 and C4 positions can create chiral centers and significantly increase the structural complexity of the molecule. Methods for achieving this include electrophilic addition reactions to N-arylcinnamamides, which are precursors to the dihydroquinolinone ring, to install functionalities at the C3 position. mdpi.com For instance, electrophilic sulfenylation of N-arylcinnamamides with N-arylthiosuccinimides in the presence of a Lewis acid like BF₃·OEt₂ can yield 3-arylthio-substituted dihydroquinolinones. mdpi.com
Elaboration at the Amino Groups
The two primary amino groups at the C6 and C7 positions are highly nucleophilic and represent the most reactive sites for a wide range of synthetic transformations. These reactions allow for the extension of the molecular framework and the introduction of diverse functional groups.
Amidation and Acylation Reactions
Amidation and acylation are fundamental reactions for derivatizing the amino groups of the scaffold. These transformations involve the formation of a new amide bond by reacting the amine with a carboxylic acid or its derivative.
Acylation: This can be readily achieved by treating the diamino compound with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. nih.gov Depending on the stoichiometry of the reagents, either mono- or di-acylated products can be obtained. Microwave-assisted methods have been shown to be effective for the monoacylation of similar amino-heterocyclic systems. nih.gov
Amidation (Peptide Coupling): The direct coupling of carboxylic acids to the amino groups requires the use of coupling reagents to activate the carboxylic acid. sci-hub.seacs.org Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., HATU, PyBOP). This method is widely used for the synthesis of peptide conjugates. For example, various monopeptides and dipeptides have been successfully conjugated to the similar 7-amino-3,4-dihydroquinolin-2(1H)-one core using benzothiazole-mediated methods. nih.gov
| Reaction | Reagent Type | Example Reagents | Product |
| Acylation | Acid Chloride / Anhydride | Acetyl chloride, Acetic anhydride | N-Acyl derivative |
| Amidation | Carboxylic Acid + Coupling Agent | Benzoic acid + HATU | N-Benzoyl derivative |
| Peptide Coupling | N-Protected Amino Acid + Coupling Agent | Boc-Gly-OH + EDC | Peptide conjugate |
Cyclocondensation Reactions with Diamino Functionalities
The ortho-diamine arrangement of the 6- and 7-amino groups provides a unique opportunity for cyclocondensation reactions, leading to the formation of new heterocyclic rings fused to the quinolinone scaffold. This is a powerful strategy for building complex, polycyclic systems. wikipedia.org
These reactions typically involve the condensation of the two amino groups with a reagent containing two electrophilic centers. The type of fused ring formed depends on the nature of the condensing agent.
Formation of Fused Pyrazines (Quinoxalines): Reaction with α-dicarbonyl compounds (e.g., glyoxal (B1671930), biacetyl, or benzil) leads to the formation of a pyrazine (B50134) ring fused to the quinolinone core, resulting in a quinoxaline-like derivative. The regioselectivity of such cyclocondensations can be controlled by the reaction conditions. nih.gov
Formation of Fused Imidazoles: Condensation with carboxylic acids or their derivatives (such as orthoesters or acid chlorides) can yield a fused imidazole (B134444) ring. researchgate.netresearchgate.net The reaction with a carboxylic acid often requires high temperatures or a catalyst like polyphosphoric acid (PPA) to facilitate the dehydration and cyclization steps. researchgate.net
Formation of Other Fused Heterocycles: A variety of other bifunctional reagents can be used to construct different fused rings. For instance, reaction with carbon disulfide would lead to a fused 2-mercaptoimidazole, while reaction with cyanogen (B1215507) bromide could form a fused 2-aminoimidazole.
| Condensing Agent | Type of Reagent | Fused Ring System Formed |
| Glyoxal (CHOCHO) | α-Dicarbonyl | Pyrazine |
| Acetic Acid (CH₃COOH) | Carboxylic Acid | Imidazole (with a methyl group) |
| Carbon Disulfide (CS₂) | C1 Electrophile | 2-Mercaptoimidazole |
| Phosgene (COCl₂) | C1 Electrophile | Imidazol-2-one |
These cyclocondensation reactions significantly expand the chemical diversity accessible from the this compound scaffold, providing a route to novel polycyclic aromatic systems.
Formation of Complex Heterocyclic Systems (e.g., Imidazoles, Triazines)
The vicinal diamino groups at the C-6 and C-7 positions of the dihydroquinolinone core are ideally situated for the synthesis of fused five- and six-membered heterocycles, such as imidazoles and triazines. This transformation typically involves a condensation reaction with reagents containing two electrophilic centers, which react with the two nucleophilic amino groups to close a new ring.
Imidazoles: The synthesis of a fused imidazole ring, resulting in an imidazo[4,5-g]quinolinone system, can be achieved by reacting the diamino scaffold with a reagent that provides a single carbon atom to form the C-2 of the new imidazole ring. Common reagents for this transformation include aldehydes, formic acid, or orthoesters. For instance, the reaction of a diaminoquinoline with trimethyl orthovalerate has been successfully used to construct the imidazole ring. nih.gov This type of reaction, known as the Phillips-Ladenburg synthesis, is a well-established method for creating benzimidazoles from ortho-phenylenediamines.
The general reaction involves the condensation of the diamine with an aldehyde to form a Schiff base, which then undergoes cyclization and subsequent oxidation (or aromatization) to yield the final fused imidazole. When using an orthoester, the reaction proceeds through a similar cyclization pathway to afford the heterocyclic product. nih.gov
Triazines: The construction of a fused triazine ring to form a triazino[...]-quinolinone system involves reacting the diamino scaffold with a reagent that can provide two adjacent nitrogen atoms and one carbon atom, or a related synthon. While direct examples starting from this compound are not prevalent in the reviewed literature, the synthesis of fused 1,2,4-triazines from ortho-amino-hydrazinyl precursors is a known strategy. More commonly, ortho-diamines can be converted into fused pyrazines (a diazine) by condensation with α-dicarbonyl compounds like glyoxal or 2,3-butanedione. This reaction proceeds via the formation of a di-imine intermediate which readily cyclizes and aromatizes. nih.gov The synthesis of fused triazines often involves more complex multi-step sequences or the use of specialized reagents capable of forming the N-N-C or related linkages of the triazine ring.
Table 1: Synthesis of Fused Heterocycles from ortho-Diamino Scaffolds
| Target Heterocycle | Reagent Type | Example Reagent | Resulting Fused System |
|---|---|---|---|
| Imidazole | Aldehyde / Carboxylic Acid derivative | R-CHO, HC(OEt)₃ | Imidazo[4,5-g]quinolinone |
| Pyrazine (Dizine) | α-Dicarbonyl | Glyoxal, 2,3-Butanedione | Pyrazino[2,3-g]quinolinone |
Construction of Fused and Polycyclic Systems
The ortho-diamine functionality of this compound is a powerful tool for building more extensive fused and polycyclic frameworks. By choosing appropriate bifunctional reagents, chemists can append additional rings onto the quinolinone core, thereby generating novel and structurally complex molecules. This strategy is analogous to methods used for other diaminoquinolines, such as 2,3-diaminoquinolin-4(1H)one, which serves as a key intermediate for preparing various tricyclic compounds. researchgate.net
The reaction of the diamino compound with various α,β-unsaturated carbonyl compounds, 1,3-dielectrophiles, or dicarbonyl compounds can lead to the formation of new six- or seven-membered rings. For example, condensation with β-ketoesters followed by thermal cyclization is a standard method for creating fused pyridinone rings. acs.org Similarly, reaction with α-dicarbonyl compounds leads to fused pyrazine rings, as mentioned previously, which constitutes the formation of a tetracyclic system. nih.gov
Multicomponent reactions offer another efficient pathway to polycyclic quinolinones. These strategies can rapidly build molecular complexity by combining three or more reactants in a single operation to form a complex product. acs.org The development of such synthetic routes is crucial for creating libraries of novel compounds for applications in materials science and medicinal chemistry. nih.gov
Research has demonstrated the utility of diamino-quinolines and related structures in synthesizing a variety of fused systems, including:
Pyrimido[4,5-b]quinolines: Formed through reactions involving reagents that build a fused pyrimidine (B1678525) ring. nih.gov
Indolo[2,3-b]quinolines: These polycyclic systems can be constructed through multi-step sequences that ultimately fuse an indole (B1671886) ring system to the quinoline (B57606) core. nih.gov
Pyrazolo[3,4-b]quinolines: These are accessible from diamino precursors, showcasing the versatility of the scaffold in forming different five-membered heterocyclic rings. researchgate.net
The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, play a critical role in directing the outcome of these cyclocondensation reactions and determining the final structure of the polycyclic system. researchgate.net
Table 2: Examples of Reagents for Constructing Fused and Polycyclic Systems
| Reagent Class | Specific Example | Resulting Fused Ring | Potential Polycyclic System |
|---|---|---|---|
| α-Dicarbonyl Compounds | Benzil | Pyrazine | Pyrazino[2,3-g]quinolinone |
| β-Ketoesters | Ethyl acetoacetate | Pyridinone | Pyrido[...]-quinolinone |
| 1,3-Dielectrophiles | Malondialdehyde | Diazepine | Diazepino[...]-quinolinone |
| α-Haloketones | Phenacyl bromide | Dihydropyrazine | Tetrahydro-pyrazino[2,3-g]quinolinone |
Role of 6,7 Diamino 3,4 Dihydroquinolin 2 1h One As a Scaffold in Advanced Chemical Research
Design and Synthesis of Compound Libraries Utilizing the Core Structure
The synthesis of compound libraries based on a core scaffold is a cornerstone of modern drug discovery, enabling the rapid generation of numerous analogs for screening. The dihydroquinolin-2(1H)-one scaffold is particularly amenable to library synthesis due to the availability of multiple robust synthetic methods. jscimedcentral.com A common strategy involves the "split-mix" synthesis approach on resin beads, which allows for the creation of "one-bead one-compound" (OBOC) libraries containing thousands to millions of distinct molecules. nih.govresearchgate.net
Various chemical reactions have been developed to construct the DHQO core, which can be adapted for library generation. These methods include:
Catalytic Annulation: The cyclization of α,β-unsaturated N-arylamides is a prominent method for forming the DHQO ring system. This can be achieved through different pathways, such as electrophilic cyclization, radical-initiated cyclization, and photochemical reactions. mdpi.com
Intramolecular Friedel-Crafts Alkylation: Using α,β-unsaturated N-arylamides as substrates, various Brønsted and Lewis acids like H₂SO₄, TsOH, and AlCl₃ can catalyze the ring-closing reaction to form the DHQO structure. preprints.org
Radical Addition/Cyclization: Silver-catalyzed radical addition and cyclization of N-phenylcinnamamide with keto acids provides another route to substituted dihydroquinolinones. preprints.org
Multicomponent Reactions: One-pot reactions involving aldehydes, acetophenones, 1,3-diketones, and a nitrogen source like ammonium (B1175870) carbonate can efficiently produce DHQO derivatives. nih.gov
These synthetic strategies allow for the introduction of diversity at multiple points on the DHQO scaffold, making it an excellent candidate for combinatorial library design aimed at discovering new bioactive molecules. jscimedcentral.comnih.gov
Scaffold Diversification for Exploring Chemical Space
Scaffold diversification, or scaffold hopping, is a key strategy in medicinal chemistry to optimize lead compounds, improve properties like potency and solubility, and discover novel intellectual property. nih.govresearchgate.net The dihydroquinolinone core offers numerous positions for chemical modification, allowing chemists to systematically explore the surrounding chemical space.
Key diversification strategies for the DHQO scaffold include:
Substitution on the Aromatic Ring: The benzene (B151609) portion of the quinolinone ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule.
Modification at the C3 and C4 Positions: The saturated portion of the heterocyclic ring can be functionalized. For instance, metal-free protocols can achieve 3,4-disubstitution through tandem cyclization reactions. mdpi.com
N-Alkylation/Arylation: The nitrogen atom at the 1-position can be substituted with different alkyl or aryl groups, influencing the compound's lipophilicity and steric profile.
Isometric Replacement: Portions of the scaffold can be replaced with bioisosteres. For example, a quinolinone pharmacophore has been shown to enhance p38 inhibitory activity when used in place of a dihydroquinolinone. nih.gov
These modifications allow for fine-tuning of a molecule's structure-activity relationship (SAR) and structure-property relationship (SPR), leading to the development of optimized drug candidates. nih.gov
Applications in Medicinal Chemistry Research for Developing Advanced Chemical Entities
The dihydroquinolinone scaffold is a cornerstone in the development of new therapeutic agents due to its broad range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. mdpi.combohrium.com
Heterocyclic compounds are among the most important and varied building blocks in organic synthesis and medicinal chemistry. Many heterocyclic scaffolds, including the dihydroquinolinone core, are identified as privileged structures because they appear in numerous pharmacologically active compounds. These frameworks serve as ideal starting points for chemical synthesis and drug design. nih.gov
The 3,4-dihydro-2(1H)-pyridone structure, a related scaffold, is noted for its importance as a synthetic precursor to a variety of biologically active molecules. mdpi.comnih.govresearchgate.net Similarly, the DHQO scaffold is a versatile synthon used to prepare a wide range of biologically active derivatives. mdpi.com Its structural rigidity and defined three-dimensional shape, combined with its capacity for modification, make it an attractive building block for creating molecules that can interact with high affinity and specificity to biological targets.
Derivatives of the dihydroquinolin-2(1H)-one scaffold have been identified as potent inhibitors of various enzymes and receptors, leading to the development of compounds with significant therapeutic potential. The functional groups of the 6,7-diamino derivative, in particular, offer reactive sites for further chemical modification to target a range of biological processes.
Research has demonstrated that the DHQO core is central to compounds with diverse biological activities. nih.gov These activities include:
Anticancer Activity: Dihydroquinoline derivatives have been investigated as potential anticancer agents, with some showing high binding affinity to targets like human aldehyde dehydrogenase 1A1 (ALDH1A1). researchgate.net
Enzyme Inhibition: The scaffold is present in potent inhibitors of several key enzymes. Modifications have led to highly selective Phosphodiesterase 5 (PDE5) inhibitors for treating pulmonary arterial hypertension. nih.gov Additionally, derivatives have been developed as p38 MAP kinase inhibitors. nih.gov
Antiviral Activity: Certain functionalized DHQOs have shown potential as HIV-1 reverse transcriptase inhibitors. mdpi.compreprints.org
Other Therapeutic Areas: The DHQO skeleton is found in compounds developed as norepinephrine (B1679862) reuptake inhibitors and carbonic anhydrase inhibitors. mdpi.comnih.gov
The following table summarizes selected research findings on the biological relevance of compounds derived from the broader dihydroquinolinone scaffold.
| Derivative Class | Biological Target/Activity | Therapeutic Area |
| Substituted Dihydroquinolin-2(1H)-ones | Phosphodiesterase 5 (PDE5) Inhibition | Pulmonary Arterial Hypertension |
| Dihydroquinolinone Analogs | p38 MAP Kinase Inhibition | Inflammation |
| Functionalized DHQOs | HIV-1 Reverse Transcriptase Inhibition | Antiviral |
| 1-Aryl-3,4-dihydroquinolin-2(1H)-one | Norepinephrine Reuptake Inhibition | Neurological Disorders |
| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates | Carbonic Anhydrase II Inhibition | Various (diuretics, glaucoma) |
| Dihydroquinoline Derivatives | Aldehyde Dehydrogenase 1A1 (ALDH1A1) Binding | Oncology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
